molecular formula C24H20N4OS B3513698 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone

Cat. No.: B3513698
M. Wt: 412.5 g/mol
InChI Key: WRLWKWKFMYMKPP-UHFFFAOYSA-N
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Description

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone is a complex organic compound that features a dibenzoazepine core linked to a triazole ring via a sulfanyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone typically involves multi-step organic reactions. One common approach starts with the preparation of the dibenzoazepine core, followed by the introduction of the triazole ring through a series of nucleophilic substitution and cyclization reactions. The final step involves the formation of the sulfanyl bridge under controlled conditions, often using thiol reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to optimize yield and minimize by-products. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial for maintaining consistency and quality in the final product.

Chemical Reactions Analysis

Types of Reactions

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can target the triazole ring or the sulfanyl bridge, leading to different reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the triazole or dibenzoazepine moieties.

Scientific Research Applications

1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the compound’s application. The sulfanyl bridge and triazole ring play crucial roles in binding to these targets and modulating their activity, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone
  • 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone

Uniqueness

Compared to similar compounds, 1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone stands out due to the presence of the phenyl group on the triazole ring. This structural feature can enhance its binding affinity to certain molecular targets and improve its overall efficacy in various applications.

Properties

IUPAC Name

1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-[(5-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4OS/c29-22(16-30-24-25-23(26-27-24)19-10-2-1-3-11-19)28-20-12-6-4-8-17(20)14-15-18-9-5-7-13-21(18)28/h1-13H,14-16H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRLWKWKFMYMKPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)CSC4=NNC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Reactant of Route 2
Reactant of Route 2
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Reactant of Route 3
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Reactant of Route 4
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Reactant of Route 5
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone
Reactant of Route 6
1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethanone

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